molecular formula C25H25N3O B10982829 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone

2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone

Cat. No.: B10982829
M. Wt: 383.5 g/mol
InChI Key: QDFZYKLOQZWLJA-UHFFFAOYSA-N
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Description

2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is a complex organic compound with a unique structure that combines a naphthylmethyl group, a benzimidazole moiety, and a piperidino-ethanone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The naphthylmethyl group is then introduced through a Friedel-Crafts alkylation reaction, using naphthylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the piperidino-ethanone moiety is attached via a nucleophilic substitution reaction, using piperidine and an appropriate ethanone derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The naphthylmethyl group can be oxidized to form a naphthylmethyl ketone.

    Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The piperidino-ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the piperidino-ethanone moiety under basic conditions.

Major Products Formed

    Oxidation: Naphthylmethyl ketone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted piperidino-ethanone derivatives.

Scientific Research Applications

2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The naphthylmethyl group may enhance the compound’s ability to cross cell membranes, while the piperidino-ethanone moiety can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is unique due to its combination of a benzimidazole core, a naphthylmethyl group, and a piperidino-ethanone moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C25H25N3O/c29-25(27-15-6-1-7-16-27)18-28-23-14-5-4-13-22(23)26-24(28)17-20-11-8-10-19-9-2-3-12-21(19)20/h2-5,8-14H,1,6-7,15-18H2

InChI Key

QDFZYKLOQZWLJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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